3-Iodo-alpha-methyl-L-tyrosine is classified as a radiolabeled amino acid. It is synthesized through various chemical methods, often involving the introduction of iodine at the 3-position of the aromatic ring of alpha-methyl-L-tyrosine. The compound is significant in both organic chemistry and medical imaging, serving as a tracer in positron emission tomography (PET) and SPECT due to its ability to mimic natural amino acids and be actively transported into cells.
The synthesis of 3-Iodo-alpha-methyl-L-tyrosine can be achieved through several methods. One prominent approach involves the following steps:
The process typically avoids harsh acidic conditions that might affect sensitive functional groups, making it suitable for peptide synthesis .
The molecular formula of 3-Iodo-alpha-methyl-L-tyrosine is C10H12I N O3. Its structure features:
The presence of iodine significantly alters the compound's properties compared to non-iodinated tyrosine derivatives, impacting its biological activity and imaging characteristics.
3-Iodo-alpha-methyl-L-tyrosine participates in various chemical reactions, primarily due to its amino and hydroxyl functional groups. Key reactions include:
These reactions are essential for developing radiopharmaceuticals and understanding metabolic pathways involving tyrosine derivatives .
The mechanism of action for 3-Iodo-alpha-methyl-L-tyrosine primarily involves its uptake by cells via amino acid transporters. Once inside the cell, it can be incorporated into proteins or metabolized similarly to natural amino acids. In tumor tissues, its uptake is often enhanced due to increased metabolic activity and demand for protein synthesis.
Studies indicate that its uptake correlates with tumor aggressiveness and can provide insights into tumor biology .
3-Iodo-alpha-methyl-L-tyrosine exhibits several notable physical and chemical properties:
These properties make it suitable for pharmaceutical formulations and radiolabeling procedures .
The primary applications of 3-Iodo-alpha-methyl-L-tyrosine include:
The radiosynthesis of 3-Iodo-α-methyl-L-tyrosine (IMT) for SPECT imaging predominantly employs direct electrophilic radioiodination of the precursor molecule α-methyl-L-tyrosine. This reaction leverages no-carrier-added (n.c.a.) iodine-123 (¹²³I), characterized by its optimal gamma emission energy (159 keV) and half-life (13.2 hours), making it ideal for clinical SPECT applications [2] [4]. Two principal oxidizing agents facilitate the isotopic exchange:
Automation Advancements: To address challenges associated with manual synthesis—particularly operator radiation exposure, synthesis time (>60 minutes), and process variability—dedicated automated synthesis modules have been developed. These systems utilize disposable sterile fluid paths and programmable controllers to perform the sequential steps:
Table 1: Comparison of Key IMT Radiosynthesis Methods
Synthesis Parameter | Manual (Iodogen®) | Automated (Iodogen®) | Chloramine-T Method |
---|---|---|---|
Typical Radiochemical Yield | ~55% | ~55% | ~50-65% |
Radiochemical Purity | >98% | >98% | >95% |
Overall Synthesis Time | >60 minutes | ~30-40 minutes | ~45-60 minutes |
Operator Involvement | High | Minimal | High |
Radiation Exposure Risk | High | Low | High |
Purification | Sep-Pak® C18 | Sep-Pak® C18 | Sep-Pak® C18/HPLC |
Achieving high specific activity is paramount for IMT to ensure its uptake reflects specific amino acid transport processes (System L) rather than saturating endogenous transporters. This necessitates no-carrier-added (n.c.a.) production. [[¹²³I]NaI] starting material is produced to minimize stable iodide (¹²⁷I) content. While some early protocols added trace amounts (~1 µg) of carrier KI to improve reliability, modern optimized electrophilic iodination procedures under mild conditions (e.g., Iodogen® at pH 8) enable reliable n.c.a. synthesis without carrier addition, yielding specific activities typically exceeding 1.5-2.0 TBq/µmol (40-55 Ci/µmol) [2] [4] [6].
Radiolytic Degradation Challenges: A significant challenge with n.c.a. [¹²³I]IMT is its susceptibility to radiolysis during storage, primarily due to the high localized energy deposition from Auger electrons emitted during ¹²³I decay. This can lead to the formation of free [[¹²³I]iodide] and other radiochemical impurities over time, especially in dilute solutions [1] [5].
Stabilization Strategies: Several formulation strategies mitigate radiolysis:
Implementing a combination of these strategies (e.g., ascorbic acid + ethanol + nitrogen purging) allows [¹²³I]IMT solutions to maintain radiochemical purity >95% for up to 8-12 hours post-synthesis, which is adequate for clinical use given the 13.2 h half-life of ¹²³I [1] [5].
Table 2: Radiolysis Stabilization Strategies for [¹²³I]IMT
Stabilization Method | Mechanism | Typical Concentration/Use | Impact on Stability |
---|---|---|---|
Sodium Ascorbate | Free radical scavenger | 10-20 mg/mL | Significantly reduces free iodide formation |
Ethanol | Hydroxyl radical scavenger | 5-10% (v/v) | Major improvement; often used with ascorbate |
Sodium Metabisulfite | Reducing agent / radical scavenger | 1-2 mg/mL | Effective, but potential for side reactions |
Nitrogen Purging | Oxygen removal | Headspace replacement | Essential for long-term stability, reduces oxidation |
pH Control (7-8) | Minimizes acid/base catalysis | Phosphate or saline buffer | Prevents pH-dependent decomposition |
Refrigeration (2-8°C) | Slows reaction kinetics | Storage condition | Essential for extending usable shelf-life |
Rigorous quality control (QC) testing is mandatory to ensure the safety, efficacy, and consistency of clinical-grade [¹²³I]IMT injections. These tests are performed according to Good Manufacturing Practice (GMP) principles and pharmacopeial standards (e.g., Ph. Eur., USP). Key QC parameters and methods include:
Specific Activity: Estimated based on the initial [[¹²³I]NaI] activity, molar amount of precursor used, and radiochemical yield. Direct measurement is complex for n.c.a. compounds but can involve mass spectrometry comparison to standards or specialized radio-HPLC methods. Should be reported and typically > 1.5 TBq/µmol at end of synthesis (EOS) [2] [6].
pH: Measured using a pH meter calibrated with traceable buffers. Acceptance range: pH 6.5 - 8.5 (typically pH 7-8) [1].
Sterility: Tested by membrane filtration according to Ph. Eur. 2.6.1 / USP <71>. The test requires incubation (14 days) so results are retrospective. Batch release relies on validated aseptic production (e.g., via autoclaved disposable kits, sterile filtration (0.22 µm), and process simulation (media fill) tests [1] [9].
Bacterial Endotoxins (BET): Tested using the Limulus Amoebocyte Lysate (LAL) assay (gel clot, kinetic turbidimetric, or chromogenic methods). Acceptance criterion: < 175 EU/V, where V is the maximum recommended injection volume in mL [1].
Visual Inspection: The final product must be a clear, colorless, particulate-free solution. Inspection is performed visually against light and dark backgrounds.
Table 3: Essential Quality Control Tests for Clinical [¹²³I]IMT
QC Parameter | Test Method | Acceptance Criteria | Release Basis |
---|---|---|---|
Radiochemical Purity | HPLC (RP-C18 + Radio/UV) or TLC | ≥ 95% [¹²³I]IMT | Immediate (pre-release) |
Radiochemical Identity | HPLC (co-elution) or TLC (Rf) | Conforms to reference standard | Immediate (pre-release) |
Chemical Purity (Precursor) | HPLC-UV | ≤ 50 µg/mL α-methyl-L-tyrosine | Immediate (pre-release) |
Specific Activity | Calculation / Dedicated Assay | Reported, typically >1.5 TBq/µmol | Pre-release |
Radionuclidic Purity | Gamma Spectrometry | ≥ 99.9% ¹²³I | Pre-release (certificate) |
Radionuclidic Identity | Gamma Spectrometry (Half-life/γ) | 159 keV peak; t½ ~13.2 h | Pre-release (certificate) |
pH | Potentiometry | 6.5 - 8.5 | Immediate (pre-release) |
Sterility | Membrane Filtration / Incubation | Sterile | Retrospective (post-release) |
Bacterial Endotoxins (BET) | LAL Assay | < 175 EU / Max. dose volume | Immediate (pre-release) |
Visual Inspection | Visual | Clear, colorless, free of particles | Immediate (pre-release) |
Filter Integrity (if filtered) | Bubble Point/Diffusion Test | Pass (post-filtration) | Immediate (pre-release) |
Validation of analytical methods (HPLC, TLC, etc.) is crucial, encompassing parameters like specificity, linearity, accuracy, precision (repeatability, intermediate precision), range, robustness, and limit of detection (LOD)/limit of quantitation (LOQ) for impurities [1]. Documentation including batch records and QC certificates provides traceability for each production run.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1